molecular formula C14H15N3O4S B2377995 Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate CAS No. 897734-31-5

Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate

Cat. No. B2377995
CAS RN: 897734-31-5
M. Wt: 321.35
InChI Key: NGUCISMMMBPMNN-PEZBUJJGSA-N
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Description

Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and materials science.

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Synthetic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Drug Development

The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at this position can induce a significant change in the biological activity of compounds . This makes 2-arylbenzothiazole a promising scaffold in pharmaceutical chemistry .

Biological Applications

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Heterocyclic Azo Dyes

Benzothiazole derivatives have been used in the creation of heterocyclic azo dyes . For example, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and a benzothiazole derivative at lower temperature .

CO2 Cyclization

Benzothiazoles have been synthesized via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .

properties

IUPAC Name

methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-8(18)15-10-4-5-11-12(6-10)22-14(16-9(2)19)17(11)7-13(20)21-3/h4-6H,7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUCISMMMBPMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate

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